7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step organic synthesis. One common method involves the chlorination of a pyrrolo[2,3-c]pyridine precursor, followed by formylation to introduce the aldehyde group. Specific reaction conditions, such as the use of chlorinating agents like thionyl chloride or phosphorus oxychloride, and formylating agents like Vilsmeier-Haack reagent, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.
Reduction: 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: Similar core structure but lacks the aldehyde group.
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Contains a bromine atom instead of a methyl group.
7-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the methyl and aldehyde groups.
Uniqueness
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to the presence of both the chlorine and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological activity .
Properties
CAS No. |
1780920-42-4 |
---|---|
Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.